molecular formula C16H16N2O3S B344975 1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole CAS No. 873672-22-1

1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole

Cat. No. B344975
CAS RN: 873672-22-1
M. Wt: 316.4g/mol
InChI Key: GTYUCRNAWPLHHT-UHFFFAOYSA-N
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Description

The compound “1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole” is likely a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure . This compound appears to have an ethyl and a methoxy group attached to the phenyl ring, and a sulfonyl group attached to the benzimidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole core, with an ethyl and a methoxy group on the phenyl ring, and a sulfonyl group on the benzimidazole ring .


Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some benzimidazole derivatives are used as antiviral, anticancer, antioxidant, and antimicrobial agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for this compound would depend on its properties and potential applications. Benzimidazole derivatives are currently being studied for their potential use in various fields, including medicine and materials science .

properties

IUPAC Name

1-(3-ethyl-4-methoxyphenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-3-12-10-13(8-9-16(12)21-2)22(19,20)18-11-17-14-6-4-5-7-15(14)18/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYUCRNAWPLHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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